2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 670273-61-7
Cat. No.: VC4523660
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670273-61-7 |
|---|---|
| Molecular Formula | C18H17N3O3S2 |
| Molecular Weight | 387.47 |
| IUPAC Name | 2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17N3O3S2/c1-3-8-21-17(23)15-13(11-4-6-12(24-2)7-5-11)9-25-16(15)20-18(21)26-10-14(19)22/h3-7,9H,1,8,10H2,2H3,(H2,19,22) |
| Standard InChI Key | HYDMUICROFRHHF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C |
Introduction
2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core, which is known for its biological activity and is often explored in drug design. This compound includes a methoxyphenyl substituent and an allyl group, contributing to its chemical properties and interactions. Despite its potential therapeutic applications, detailed information on this specific compound is limited in the available literature.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step reactions. These may include condensation reactions, cyclization steps, and the use of catalysts to facilitate the formation of the thieno[2,3-d]pyrimidine core. Purification techniques such as column chromatography are often employed to isolate the desired product .
Biological Activity and Potential Applications
Thieno[2,3-d]pyrimidine derivatives are known for their potential as inhibitors of various enzymes and receptors, making them candidates for therapeutic applications. While specific data on the biological activity of 2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not available, related compounds have shown promising results in inhibiting cancer cell growth and other biological targets .
Research Findings and Future Directions
Given the limited specific information on this compound, further research is needed to elucidate its biological activity, pharmacokinetic profile, and potential therapeutic applications. Studies involving structural modifications and biological assays would provide valuable insights into its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume